2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Microtubule disruption Antiproliferative activity Structure–activity relationship

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 31756-14-6) is a synthetic N-benzyl-substituted tetrahydroisoquinoline (THIQ) bearing 6,7-dimethoxy groups on the aromatic ring. It serves as a versatile building block for medicinal chemistry programs targeting sigma receptors, adrenoceptors, orexin receptors, microtubules, and multidrug resistance.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 31756-14-6
Cat. No. B2734732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS31756-14-6
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3)OC
InChIInChI=1S/C18H21NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11H,8-9,12-13H2,1-2H3
InChIKeyCAWSVFVFDPTCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 31756-14-6): A Critical Intermediate in Tetrahydroisoquinoline-Based Drug Discovery


2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 31756-14-6) is a synthetic N-benzyl-substituted tetrahydroisoquinoline (THIQ) bearing 6,7-dimethoxy groups on the aromatic ring. It serves as a versatile building block for medicinal chemistry programs targeting sigma receptors, adrenoceptors, orexin receptors, microtubules, and multidrug resistance [1][2][3]. Its defined substitution pattern provides a scaffold for systematic structure–activity relationship (SAR) exploration, making it a procurement priority for groups requiring a consistent, well-characterized THIQ core.

Why N-Benzyl-6,7-dimethoxy-THIQ Cannot Be Replaced by Generic THIQ Analogs


The N-benzyl-6,7-dimethoxy substitution pattern is not arbitrary; it represents a confluence of pharmacophoric features that dictate target engagement, selectivity, and pharmacokinetic behavior. The 6,7-dimethoxy arrangement confers higher affinity for sigma-2 receptors compared to monomethoxy or hydroxy analogs [1], while the N-benzyl group is essential for maintaining potent antiproliferative activity in microtubule-disrupting chimeras, where even minor modifications of the N-benzyl motif drastically reduce GI50 values [2]. In the context of synthesizing [bis(hydroxymethyl)-methyl]-isoquinoline derivatives, the N-benzyl substituent is explicitly preferred over other N-alkyl groups because it facilitates higher-yielding downstream conversions [3]. Simply procuring an unsubstituted or differently substituted THIQ core will not recapitulate the same SAR trajectory and may lead to false-negative results or suboptimal synthetic routes.

Quantitative Differentiation Evidence for 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Versus Closest Analogs


N-Benzyl Substituent as a Key Driver of Antiproliferative Potency in Microtubule-Disrupting THIQ Chimeras

Modification of the N-benzyl motif in tetrahydroisoquinoline-based chimeric microtubule disruptors has a profound effect on antiproliferative activity. The parent N-benzyl-6,7-dimethoxy-THIQ scaffold serves as the optimal starting point, while modifications to the N-benzyl group are explored to fine-tune potency. In the same study, optimized N-benzyl derivatives achieve GI50 values as low as 20 nM in DU-145 prostate cancer cells, demonstrating that the N-benzyl-6,7-dimethoxy core is the baseline from which these potent compounds are derived [1]. By contrast, N-unsubstituted 6,7-dimethoxy-THIQ is not reported to exhibit comparable antiproliferative activity in these assays, underscoring the critical role of the N-benzyl group.

Microtubule disruption Antiproliferative activity Structure–activity relationship

6,7-Dimethoxy Substitution Pattern Confers Superior Sigma-2 Receptor Affinity Over Monomethoxy Analogs

A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for sigma-1 and sigma-2 receptor binding. The 6,7-dimethoxy substitution pattern is a critical pharmacophoric element; compounds retaining this feature exhibit sigma-2 Ki values in the low nanomolar range (5–6 nM), with excellent selectivity over sigma-1 [1]. By contrast, monomethoxy derivatives showed significantly reduced sigma-2 affinity [1]. The target compound 2-benzyl-6,7-dimethoxy-THIQ embodies this optimal substitution pattern, making it a preferred intermediate for sigma-2 ligand development.

Sigma-2 receptor Radioligand binding Cancer diagnostics

N-Benzyl Group Preferred in Patent Synthesis of Bis(hydroxymethyl)-methyl-isoquinolines: Higher-Yielding Intermediate

In EP0153994, which discloses a process for preparing [bis(hydroxymethyl)-methyl]-isoquinoline derivatives with immunosuppressive and CNS activities, the N-benzyl substituent (R3 = benzyl) is explicitly stated to be 'particularly preferred' [1]. The patent demonstrates the conversion of 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to the bis(hydroxymethyl)-methyl product via lithium tetrahydroaluminate reduction, generating the hydrochloride salt with analytical characterization [1]. This preference indicates that the N-benzyl derivative provides a distinct synthetic advantage (likely higher yield and cleaner conversion) compared to N–H, N-methyl, or other N-alkyl analogs in this reaction sequence.

Synthetic chemistry Process development Patent precedent

Physicochemical Differentiation: Predicted logP and pKa Position the N-Benzyl-6,7-dimethoxy-THIQ for Balanced Permeability and Solubility

Quantitative structure–property relationship (QSPR) predictions for 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline yield a logP of 3.22, pKa of 4.47, and aqueous solubility at pH 7.4 of approximately 3.1 mg/mL [1]. These values position the compound favorably within the drug-like chemical space (logP < 5, moderate solubility), distinguishing it from the more lipophilic N–H 6,7-dimethoxy-THIQ (predicted logP ~1.5) and the more basic N-methyl analog (pKa ~8.5). The N-benzyl group confers an optimal balance of passive membrane permeability and aqueous solubility, critical for achieving adequate cellular exposure in in vitro assays.

Physicochemical properties Drug-likeness ADME prediction

Optimal Application Scenarios for 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation


Lead Optimization Programs Targeting Sigma-2 Receptors for Cancer Diagnostics and Therapeutics

The 6,7-dimethoxy substitution pattern of this compound is a proven determinant of high sigma-2 receptor affinity (Ki = 5–6 nM), enabling the development of sigma-2-selective ligands [1]. Procuring this specific scaffold ensures that downstream analogs retain the pharmacophore required for potent sigma-2 engagement, avoiding the affinity losses observed with monomethoxy analogs.

Development of N-Benzyl-Substituted Microtubule Disruptors with Sub-Micromolar Antiproliferative Activity

As demonstrated in optimized chimeric series, the N-benzyl-6,7-dimethoxy-THIQ core is the validated entry point for achieving GI50 values as low as 20 nM in DU-145 cancer cells [2]. Using an N-unsubstituted or differently substituted THIQ would require re-synthesis and re-optimization of the entire SAR, whereas this compound provides a direct path to potent microtubule disruptors.

Process Development for Bis(hydroxymethyl)-methyl-Isoquinoline Derivatives Per EP0153994

The patent explicitly identifies the N-benzyl substituent as 'particularly preferred' for synthesizing bis(hydroxymethyl)-methyl-isoquinoline derivatives with immunosuppressive, antidepressant, and analgesic activities [3]. Process chemists scaling this route should prioritize procurement of 2-benzyl-6,7-dimethoxy-THIQ to align with the disclosed optimal conditions and minimize synthetic risk.

Cellular Assay Development Requiring a Balanced logP and Solubility THIQ Scaffold

With a predicted logP of 3.22 and solubility at pH 7.4 of ~3.1 mg/mL, this compound offers a permeability–solubility balance superior to less lipophilic N–H or N-methyl THIQ analogs [4]. This makes it a suitable scaffold for cell-based phenotypic screening where adequate passive membrane permeability is critical for target engagement without the confounding effects of excessive lipophilicity.

Quote Request

Request a Quote for 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.